molecular formula C39H34F3NO B11687093 2,2,2-trifluoro-1-(2,2,4-trimethyl-4-phenyl-6-trityl-3,4-dihydroquinolin-1(2H)-yl)ethanone

2,2,2-trifluoro-1-(2,2,4-trimethyl-4-phenyl-6-trityl-3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No.: B11687093
M. Wt: 589.7 g/mol
InChI Key: YEOHJGSJEPOGBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-1-(2,2,4-trimethyl-4-phenyl-6-trityl-3,4-dihydroquinolin-1(2H)-yl)ethanone is a complex organic compound that features a trifluoromethyl group and a quinoline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-1-(2,2,4-trimethyl-4-phenyl-6-trityl-3,4-dihydroquinolin-1(2H)-yl)ethanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Trityl Group: The trityl group can be introduced via a Friedel-Crafts alkylation reaction using trityl chloride and a Lewis acid catalyst.

    Addition of the Trifluoromethyl Group: This step might involve the use of trifluoroacetic anhydride or trifluoromethyl iodide under basic conditions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: In the development of novel polymers or as a component in organic electronic devices.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-1-(2,2,4-trimethyl-4-phenylquinolin-1(2H)-yl)ethanone: Lacks the trityl group.

    2,2,2-Trifluoro-1-(4-phenylquinolin-1(2H)-yl)ethanone: Lacks the trimethyl groups.

Uniqueness

The presence of the trityl group and the trifluoromethyl group in 2,2,2-trifluoro-1-(2,2,4-trimethyl-4-phenyl-6-trityl-3,4-dihydroquinolin-1(2H)-yl)ethanone makes it unique in terms of its steric and electronic properties, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C39H34F3NO

Molecular Weight

589.7 g/mol

IUPAC Name

2,2,2-trifluoro-1-(2,2,4-trimethyl-4-phenyl-6-trityl-3H-quinolin-1-yl)ethanone

InChI

InChI=1S/C39H34F3NO/c1-36(2)27-37(3,28-16-8-4-9-17-28)33-26-32(24-25-34(33)43(36)35(44)39(40,41)42)38(29-18-10-5-11-19-29,30-20-12-6-13-21-30)31-22-14-7-15-23-31/h4-26H,27H2,1-3H3

InChI Key

YEOHJGSJEPOGBW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=C(N1C(=O)C(F)(F)F)C=CC(=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C)C6=CC=CC=C6)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.